molecular formula C8H19ClN2O2S B6187593 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers CAS No. 2639448-24-9

4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers

Cat. No.: B6187593
CAS No.: 2639448-24-9
M. Wt: 242.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound consists of a cyclohexane ring substituted with an amino group, a sulfonamide group, and two methyl groups, with hydrochloride as the counter ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride typically involves the following steps:

  • Cyclohexanone Formation: Cyclohexanone is prepared through the oxidation of cyclohexanol.

  • Cyclohexanone Sulfonation: Cyclohexanone is sulfonated using chlorosulfonic acid to form cyclohexane-1-sulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with dimethylamine to introduce the N,N-dimethylamino group, forming N,N-dimethylcyclohexane-1-sulfonamide.

  • Amination and Hydrochloride Formation: Finally, the amine group is introduced, and the hydrochloride salt is formed by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale reactors to handle the chemical reactions efficiently. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclohexane-1-sulfonyl chloride derivatives.

  • Reduction Products: Cyclohexane-1-sulfonamide derivatives.

  • Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-Amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Cyclohexane-1-sulfonamide: Similar structure but lacks the amino group.

  • N,N-dimethylcyclohexane-1-sulfonic acid: Similar structure but in the acid form rather than the amine form.

Properties

CAS No.

2639448-24-9

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.8

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.